2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Occupational Toxicology Biological Monitoring Hepatotoxicity

Quantifying occupational DMF exposure is confounded by cross-reactivity of generic N-acetylcysteine conjugates in immunoassays. AMCC, the terminal mercapturic acid metabolite specific to DMF and N-methylformamide metabolism, eliminates this ambiguity through its unique methylcarbamoyl thioester moiety-the structural basis for both immunogenic specificity and validated chromatographic retention behavior. • Urinary AMCC >40 mg/g creatinine correlates with 60% prevalence of elevated liver enzymes in exposed workers. • Validated LC-MS/MS method achieves LOD 30 µg/L with RSD <15% for regulatory-compliant biomonitoring. • Available as neat analytical standard (≥95% HPLC) with full Certificate of Analysis for ISO 17025 accreditation.

Molecular Formula C7H12N2O4S
Molecular Weight 220.25 g/mol
CAS No. 103974-29-4
Cat. No. B019170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
CAS103974-29-4
SynonymsN-acetyl-S-(N-methylcarbamoyl)cysteine
N-AMCC
S-(N-methylcarbamoyl)-N-acetylcysteine
SNMCN-acetylcysteine
Molecular FormulaC7H12N2O4S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=O)NC)C(=O)O
InChIInChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m1/s1
InChIKeyMXRPNYMMDLFYDL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMCC (CAS 103974-29-4): Chemical Identity and Key Procurement Properties


2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (CAS 103974-29-4), systematically designated as N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine and commonly abbreviated as AMCC, is a mercapturic acid derivative of the amino acid L-cysteine [1]. This compound possesses the molecular formula C₇H₁₂N₂O₄S and a molecular weight of 220.25 g/mol . Structurally, it is characterized as an N-acyl-α-amino acid featuring a methylcarbamoyl thioester moiety, which fundamentally defines its biochemical behavior [1]. AMCC is primarily recognized as the terminal urinary metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF) and the experimental antitumor agent N-methylformamide (NMF) [2]. This metabolic origin establishes its principal application as a specific biomarker for occupational and environmental exposure monitoring.

Why AMCC Cannot Be Substituted by Generic N-Acetylcysteine or Other Mercapturates


Substituting AMCC with other cysteine derivatives or generic N-acetylcysteine (NAC) conjugates is scientifically invalid for its core applications. The primary functional distinction lies in its specific metabolic origin: AMCC is formed exclusively via the carbamoylation and subsequent mercapturic acid pathway processing of methyl isocyanate, which is generated during the metabolism of N,N-dimethylformamide (DMF) and N-methylformamide (NMF) [1]. While generic NAC serves as a glutathione precursor with broad antioxidant properties, it lacks the methylcarbamoyl thioester moiety that confers both the antigenic specificity required for immunological detection and the precise chromatographic retention behavior needed for validated analytical methods [2]. Furthermore, the stability and reactivity of the S-(N-methylcarbamoyl) linkage differ fundamentally from other mercapturates, directly impacting the compound's behavior in enzymatic inhibition assays [3]. Therefore, in exposure biomarker quantification, in vitro toxicology studies of isocyanate-mediated mechanisms, or analytical method development, the use of a generic NAC derivative would result in either a complete loss of target specificity or quantitatively uninterpretable data.

Quantitative Differentiation Evidence for Scientific and Industrial Selection


Superior Correlation with Cumulative Hepatic Injury Risk vs. Urinary NMF

In occupational exposure monitoring, the selection of urinary AMCC over N-methylformamide (NMF) as a biomarker is justified by its significantly stronger association with cumulative DMF exposure and subsequent hepatotoxicity [1]. While NMF reflects only recent exposure due to its shorter elimination half-life, AMCC accumulates over the workweek, providing a more robust indicator of internal dose and associated health risk [2].

Occupational Toxicology Biological Monitoring Hepatotoxicity

Enantiomer-Dependent Glutathione Depletion: L-SMC vs. D-SMC

For researchers investigating isocyanate-mediated hepatotoxicity mechanisms, the choice between the L- and D-enantiomers of S-(N-methylcarbamoyl)cysteine (SMC) is critical due to their distinct temporal profiles of glutathione (GSH) depletion [1]. The L-enantiomer (AMCC) causes a transient GSH decrease followed by recovery, whereas the D-enantiomer (D-SMC) induces a sustained and extensive depletion.

In Vitro Toxicology Mechanistic Studies Enzyme Inhibition

Validated GC-MS Analytical Standard with Defined Performance Metrics

When procuring an analytical standard for the quantification of AMCC in human urine, selection of a validated reference material is non-negotiable for generating reproducible and legally defensible data [1]. Unlike uncharacterized chemical supplies, a proper AMCC analytical standard is accompanied by a comprehensive validation package, including purity, recovery, and precision metrics, which are essential for method accreditation.

Analytical Chemistry Method Validation Reference Materials

Potent In Vitro Cytotoxicity in Murine Lymphoma Cells

In the context of studying the cytotoxic mechanisms of N-alkylcarbamic acid thioesters, AMCC demonstrates potent growth inhibitory activity against murine TLX5 lymphoma cells, with effects observed at micromolar concentrations [1]. This cytotoxicity is a class-level property of carbamate thioesters that is relevant for understanding the anti-tumor mechanisms of its parent compounds like NMF.

In Vitro Toxicology Cancer Research Cytotoxicity Assays

Targeted Application Scenarios Based on Empirical Evidence


Biomonitoring for Cumulative DMF Exposure and Hepatotoxicity Risk Stratification

This is the primary and most robustly validated application. Procurement of high-purity AMCC is essential for clinical and industrial hygiene laboratories performing quantitative GC-MS or LC-MS/MS analysis of urinary biomarkers. This scenario directly leverages the quantitative evidence that urinary AMCC concentrations correlate with cumulative weekly DMF exposure and, critically, with the risk of hepatic injury, as shown by the 60% prevalence of elevated liver enzymes in workers with AMCC >40 mg/g creatinine [1]. Use of AMCC, rather than alternative metabolites like NMF, provides a more relevant assessment of long-term health risk and supports compliance with occupational exposure limits set by regulatory bodies such as ANSES and DFG [2].

Investigating Enantiomer-Specific Mechanisms of Isocyanate-Mediated Hepatotoxicity

Researchers investigating the molecular pathways of DMF- and NMF-induced hepatotoxicity require both L-SMC (AMCC) and its enantiomer D-SMC for controlled, comparative studies. This application is supported by evidence demonstrating that L-SMC causes transient GSH depletion while D-SMC causes sustained GSH loss in hepatocytes [3]. The differential behavior allows for precise interrogation of the temporal aspects of oxidative stress responses and the role of glutathione reductase inhibition. Procurement of the pure enantiomers is critical for dissecting these distinct mechanisms and for validating hypotheses related to the bioactivation of methyl isocyanate.

Analytical Method Development and Validation for Biomarker Quantification

This scenario pertains to the procurement of AMCC as a certified analytical reference standard for method development and validation. The evidence shows that a validated method using an AMCC standard can achieve a defined limit of detection (30 µg/L) and acceptable precision (RSD <15%) for quantifying this compound in urine [4]. Such a standard is mandatory for laboratories seeking accreditation (e.g., ISO 17025) for occupational exposure monitoring, as it provides the traceable purity, known recovery rates, and stability data required for generating reliable and legally defensible data in accordance with regulatory guidelines.

Cytotoxic Effects of Formamide Metabolites in Lymphoma Models

For researchers studying the anti-tumor properties of N-methylformamide, AMCC serves as a key metabolite for in vitro mechanism-of-action studies. Evidence indicates that AMCC and related carbamate thioesters are potent inhibitors of murine TLX5 lymphoma cell growth at concentrations between 10-100 µM [5]. This application scenario involves the use of AMCC to model the contribution of specific metabolites to the parent drug's efficacy and toxicity, enabling the dissection of structure-activity relationships and the identification of potential cellular targets involved in formamide-induced cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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